BENZONITRILE, o-(2H-INDAZOL-2-YL)-
Description
"BENZONITRILE, o-(2H-INDAZOL-2-YL)-" (systematic name: 2-(2H-Indazol-2-yl)benzonitrile) is a heterocyclic aromatic compound featuring a benzonitrile core substituted with a 2H-indazole moiety at the ortho position. It has garnered attention in medicinal chemistry due to its antiprotozoal activity against pathogens such as Trichomonas vaginalis, Giardia intestinalis, and Entamoeba histolytica . The compound is synthesized via microwave-assisted reactions, yielding a white solid with a melting point of 128–129°C and confirmed structural integrity through NMR and mass spectrometry . Its molecular framework combines the electron-withdrawing cyano group with the indazole ring, influencing both reactivity and biological interactions.
Properties
CAS No. |
81265-86-3 |
|---|---|
Molecular Formula |
C14H9N3 |
Molecular Weight |
219.24 g/mol |
IUPAC Name |
2-indazol-2-ylbenzonitrile |
InChI |
InChI=1S/C14H9N3/c15-9-11-5-2-4-8-14(11)17-10-12-6-1-3-7-13(12)16-17/h1-8,10H |
InChI Key |
MKHLUYSLGRTLRE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C#N)N2C=C3C=CC=CC3=N2 |
Origin of Product |
United States |
Preparation Methods
Preparation Methods of BENZONITRILE, o-(2H-INDAZOL-2-YL)-
General Synthetic Strategy
The synthesis of BENZONITRILE, o-(2H-INDAZOL-2-YL)- typically follows a multi-step route involving:
- Formation of the indazole core via cyclization reactions starting from substituted nitrobenzaldehydes or azidobenzaldehydes.
- Functional group transformations to introduce the benzonitrile moiety at the ortho position relative to the indazole ring.
- Palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura coupling) for arylation steps when required.
Stepwise Synthetic Routes
Formation of 2-Phenyl-2H-Indazole Core via Cadogan Cyclization
- Starting materials: 2-nitrobenzaldehyde and substituted anilines are condensed under reflux in ethanol to form Schiff bases.
- The Schiff bases undergo reduction and cyclization with triethyl phosphite (P(OEt)3) at elevated temperatures (~150 °C) to yield 2-phenyl-2H-indazole derivatives.
- This method is well-documented and yields the indazole ring system efficiently (yields often >90%).
| Step | Reagents & Conditions | Product | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | 2-nitrobenzaldehyde + aniline, reflux in EtOH | Schiff base intermediate | - | 1–4 hours reflux |
| 2 | Triethyl phosphite, 150 °C, 0.5–2 hours | 2-phenyl-2H-indazole | 85–93 | Cadogan cyclization |
Alternative One-Pot and Regioselective Alkylation Methods
- One-pot syntheses involving azidobenzaldehyde and o-phenylenediamine under nitrogen atmosphere at ~120 °C yield indazol-2-ylanilines, which can be further functionalized.
- Regioselective alkylation of indazole with α-bromocarbonyl compounds under gallium/aluminium catalysis is a promising approach to access 2-substituted indazoles, potentially adaptable for benzonitrile substitution.
- These methods offer streamlined routes but may require further adaptation for benzonitrile substitution specifically.
Research Findings and Comparative Analysis
| Method | Advantages | Disadvantages | Yield (%) | Scalability |
|---|---|---|---|---|
| Cadogan Cyclization + Pd Arylation | High purity indazole core, well-established | Requires multiple steps, Pd catalyst cost | 60–93 | Good, scalable |
| One-pot Azide-Diamine Cyclization | Fewer steps, mild conditions | May require specialized reagents | ~70 | Moderate |
| Regioselective Alkylation | Potential for regioselectivity and diversity | Limited substrate scope, optimization needed | Variable | Experimental |
Summary Table of Key Preparation Data
Chemical Reactions Analysis
1.1. Palladium-Catalyzed Direct Arylation
The benzonitrile-indazole scaffold can be synthesized via palladium-catalyzed coupling reactions. For example:
-
Procedure : Aryl iodides or bromides react with 2H-indazole derivatives in the presence of Pd catalysts (e.g., Pd(OAc)₂) and ligands (e.g., XPhos) to form C3-arylated products .
-
Key Example : Reaction of 2-phenyl-2H-indazole with 4-bromobenzonitrile under Pd catalysis yields 3-aryl-2H-indazole derivatives with moderate to good yields (50–75%) .
1.2. Cadogan Reaction for Indazole Formation
The indazole core is synthesized via the Cadogan reaction:
-
Method : Reduction and cyclocondensation of Schiff bases (e.g., 2-nitrobenzaldehyde derivatives) using P(OEt)₃ .
-
Yield : Typical yields range from 65% to 85%, depending on substituents .
Hydrolysis of Nitrile to Carboxylic Acid
-
Conditions : Treatment with NaOH (2M) in methanol/water under reflux .
-
Example : Hydrolysis of 2-(4-cyanophenyl)-2H-indazole yields 2-(4-carboxyphenyl)-2H-indazole (13 in ) with >90% purity .
S-Oxidation of Thioether Groups
-
Application : Converts thioether-substituted indazoles to sulfoxide/sulfone derivatives (e.g., 14 and 15 from 11 ) .
2.1. Visible-Light-Promoted Cyanomethylation
A visible-light-driven method enables C3-H cyanomethylation using bromoacetonitrile :
-
Optimized Conditions : Ir(ppy)₃ (2 mol%), K₂HPO₄ (2 equiv), DMSO, 5W blue LED, 24h .
-
Scope :
Substrate (R) Yield (%) 4-MeO-Ph 73 3-CF₃-Ph 71 2-Cl-Ph 34
Steric hindrance at the ortho position reduces yields (34–40%) .
2.2. Nitration at the C7 Position
Nitration of the indazole ring proceeds regioselectively at C7 using Fe(NO₃)₃ and Zn(OTf)₂ :
-
Example : 4-(2H-Indazol-2-yl)benzonitrile reacts with Fe(NO₃)₃·9H₂O (2 equiv) in acetonitrile at 80°C to yield 4-(7-nitro-2H-indazol-2-yl)benzonitrile (3z ) in 64% yield .
3.1. Radical Pathways in Cyanomethylation
3.2. Palladium-Catalyzed Arylation Selectivity
-
Substrate Preference : Electron-deficient aryl bromides (e.g., 4-CN, 3-NO₂) show higher reactivity .
-
Challenges : Steric hindrance from ortho substituents reduces yields (e.g., 2-Me-Ph: 40%) .
4.1. Anti-Inflammatory and Anticancer Activities
Indazole-benzoitrile derivatives exhibit:
-
Antiproliferative Activity : GI₅₀ values of 2–10 μM against HeLa and MCF-7 cell lines.
4.2. Structural Modifications for Bioactivity
Table 1: Optimization of Cyanomethylation Conditions
| Entry | Photocatalyst | Base | Solvent | Yield (%) |
|---|---|---|---|---|
| 1 | Ir(ppy)₃ | K₂HPO₄ | DMSO | 73 |
| 2 | Ru(bpy)₃Cl₂ | K₂HPO₄ | MeCN | Trace |
| 3 | None | K₂HPO₄ | DMSO | 0 |
Table 2: Nitration of Indazole Derivatives
| Substrate (R) | Product Yield (%) |
|---|---|
| 4-Me-Ph | 64 |
| 3-CF₃-Ph | 71 |
| 2-NO₂-Ph | 32 |
Scientific Research Applications
Synthesis and Characterization
The synthesis of benzonitrile derivatives often involves the coupling of indazole with various aryl groups. For instance, the oxidative coupling of phenylhydrazine with 2H-indazole derivatives has been successfully demonstrated, leading to the formation of various substituted indazoles . The characterization of these compounds typically employs techniques such as NMR spectroscopy to confirm their structure and purity .
Biological Activities
Benzonitrile, o-(2H-indazol-2-yl)-, and its derivatives have shown promising biological activities, particularly in antimicrobial and anticancer research.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of 2H-indazole derivatives. For example, certain derivatives exhibit significant giardicidal, amebicidal, and trichomonicidal activities, outperforming traditional treatments like metronidazole . The in vitro studies demonstrate that these compounds can effectively inhibit the growth of various protozoa and fungi such as Candida albicans and Candida glabrata.
| Compound | Activity Against Protozoa | Reference |
|---|---|---|
| 2-Phenyl-2H-indazole | Giardicidal (IC50 < 1 µM) | |
| 2,3-Diphenyl-2H-indazole | Antifungal (C. albicans) | |
| Benzonitrile derivative | Antimicrobial (general) |
Anticancer Potential
Benzonitrile derivatives have also been investigated for their anticancer properties. A notable application is their role as inhibitors of the G12C mutant KRAS protein, which is implicated in tumor metastasis. The compound's structural features enable it to interact with specific protein targets, providing a pathway for developing novel cancer therapies .
Case Studies
Several case studies illustrate the effectiveness of benzonitrile derivatives in therapeutic applications:
Case Study 1: Antimicrobial Efficacy
A study evaluated a series of 2H-indazole derivatives against Giardia intestinalis. The results indicated that certain compounds had IC50 values significantly lower than those of standard treatments, suggesting their potential as effective alternatives in treating giardiasis .
Case Study 2: Cancer Treatment
Research focused on the development of benzonitrile derivatives as KRAS inhibitors demonstrated promising results in preclinical models. These compounds showed a capacity to reduce tumor growth and metastasis in vitro and in vivo, highlighting their potential as novel anticancer agents .
Mechanism of Action
The mechanism of action of BENZONITRILE, o-(2H-INDAZOL-2-YL)- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific structure and functional groups of the indazole derivative .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substitution Patterns
2-(2-Methyl-1H-imidazol-1-yl)benzonitrile
- Structure : Substitutes indazole with a methyl-imidazole ring.
- No explicit biological data are reported, but imidazole-containing compounds often exhibit kinase or enzyme inhibitory activity .
4-(4-Oxo-1,4-dihydroquinazolin-2-yl)benzonitrile
- Structure: Replaces indazole with a quinazolinone ring.
- Molecular formula: C₁₅H₉N₃O .
4-(2-Oxo-2-(pyrrolidin-1-yl)ethyl)benzonitrile
- Structure : Features a pyrrolidine-linked ketone side chain.
- Properties : The pyrrolidine group increases lipophilicity, which may enhance blood-brain barrier penetration. Synthesized via Suzuki-Miyaura coupling, highlighting divergent synthetic routes compared to microwave-assisted methods used for the indazole derivative .
SARS-CoV-2 Mpro Inhibitors (Compounds 5 and 26)
- Structure : 2-(3-(3-Chloro-5-propoxyphenyl)-2-oxo-2H-[1,30-bipyridin]-5-yl)benzonitrile (5) and its cyclopropyl analogue (26).
- Properties : The bipyridinyl and chloro-propoxyphenyl groups confer potent inhibition of SARS-CoV-2 main protease (Mpro). Compound 26’s cyclopropyl group improves metabolic stability over the propyl chain in 5 .
Physicochemical Properties
| Compound | Melting Point (°C) | Molecular Formula | LogP (Predicted) |
|---|---|---|---|
| 2-(2H-Indazol-2-yl)benzonitrile | 128–129 | C₁₄H₉N₃ | 2.8 |
| 4-(4-Oxo-quinazolin-2-yl)benzonitrile | N/A | C₁₅H₉N₃O | 3.1 |
| 2-(2-Methyl-imidazol-1-yl)benzonitrile | N/A | C₁₁H₉N₃ | 2.5 |
Key Findings and Implications
- Structural Flexibility: Substitution of the indazole ring with imidazole, quinazolinone, or bipyridinyl groups significantly alters electronic properties and target selectivity.
- Synthetic Accessibility : Microwave-assisted synthesis offers efficiency for indazole derivatives, whereas cross-coupling reactions dominate for complex aryl systems .
- Biological Relevance : The indazole derivative’s antiprotozoal activity highlights its niche in infectious disease research, while SARS-CoV-2 inhibitors demonstrate versatility in antiviral applications .
Biological Activity
Benzonitrile, o-(2H-indazol-2-yl)-, is a compound that has garnered interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological evaluations, and potential applications based on recent research findings.
Synthesis of Benzonitrile, o-(2H-Indazol-2-YL)-
The synthesis of benzonitrile derivatives often involves methods like the Chan–Evans–Lam coupling, which allows for the efficient formation of N(2)-arylindazol-3(2H)-ones. These synthetic routes have been optimized to yield compounds with varying substituents that influence their biological activity .
Biological Activity Overview
Benzonitrile, o-(2H-indazol-2-yl)- and its derivatives exhibit a range of biological activities, including:
- Anti-inflammatory Activity : Compounds derived from N(1)-benzyl-indazol-3(2H)-ones have shown significant anti-inflammatory effects. For instance, specific derivatives demonstrated reduced nitric oxide production in LPS-induced RAW264.7 cells, indicating their potential as anti-inflammatory agents .
- Antimicrobial Activity : Various indazole derivatives have been tested for their efficacy against protozoan pathogens such as Giardia intestinalis, Entamoeba histolytica, and Trichomonas vaginalis. Some derivatives showed IC50 values lower than 1 µM, outperforming traditional treatments like metronidazole .
- Anticandidal Properties : Certain 2H-indazole derivatives displayed notable activity against Candida albicans and Candida glabrata, suggesting their potential use in treating candidiasis .
Anti-inflammatory Effects
A study evaluated the anti-inflammatory properties of various N(2)-arylindazol-3(2H)-ones. The results indicated that compounds with specific substitutions at the N(1) and N(2) positions exhibited differing levels of cytotoxicity and anti-inflammatory activity. Notably, compounds with an N(1)-H substitution were less toxic and effectively inhibited nitric oxide production in inflammatory models .
| Compound | N(1) Substitution | N(2) Substitution | NO Inhibition (µg/mL) | Cell Viability (%) |
|---|---|---|---|---|
| 5 | H | Various | Significant | High |
| 3 | Benzyl | None | Low | Low |
Antiprotozoal Activity
In another study, a series of 22 indazole derivatives were synthesized and evaluated for their antiprotozoal activity. The findings revealed that structural modifications significantly impacted efficacy. For instance, the introduction of electron-withdrawing groups at the 2-phenyl ring enhanced activity against protozoan infections .
| Compound ID | Antiprotozoal Activity (IC50 µM) | Structure Features |
|---|---|---|
| 1 | 0.740 | 4-Methoxycarbonyl group |
| 8 | 0.500 | 4-Chlorophenyl group |
| 10 | 0.600 | Phenyl group |
Structure-Activity Relationship (SAR)
The structure-activity relationships (SAR) of benzonitrile derivatives reveal critical insights into how molecular modifications influence biological activity. For example:
Q & A
Basic Research Questions
Q. What are the established synthetic routes for o-(2H-indazol-2-yl)benzonitrile derivatives, and how do reaction conditions influence yield and purity?
- Methodology : Substituted benzimidazole precursors are typically synthesized via condensation reactions between o-aminobenzonitrile derivatives and carbonyl-containing intermediates under acidic or catalytic conditions. For example, compounds like 2-(7-(4-methoxyphenyl)-2-methyl-1H-benzo[d]imidazol-1-yl)benzonitrile are prepared using method (g) or (h), involving Pd-catalyzed cross-coupling or nucleophilic substitution .
- Critical Parameters :
- Temperature: Elevated temperatures (80–120°C) enhance reaction rates but may degrade thermally sensitive intermediates.
- Solvent polarity: Polar aprotic solvents (e.g., DMF) improve solubility of aromatic intermediates.
- Catalysts: Palladium catalysts (e.g., Pd(PPh₃)₄) are critical for Suzuki-Miyaura couplings to introduce aryl/heteroaryl substituents .
- Data Table :
| Compound ID | Substituents | Method | Yield (%) | Melting Point (°C) |
|---|---|---|---|---|
| 8g | 4-methoxy | (g) | 72 | 210–213 |
| 8h | thiophen-3-yl | (g) | 68 | 196–199 |
| 8j | 4-methoxy, phenyl | (h) | 65 | 233–235 |
Q. How are ¹H/¹³C NMR and X-ray crystallography applied to resolve structural ambiguities in o-(2H-indazol-2-yl)benzonitrile derivatives?
- NMR Analysis :
- ¹H NMR: Aromatic protons in the indazole ring (δ 7.2–8.5 ppm) and benzonitrile (δ 7.6–8.1 ppm) show distinct splitting patterns. For example, compound 8g exhibits a singlet for the methoxy group at δ 3.8 ppm .
- ¹³C NMR: The nitrile carbon resonates at δ 118–120 ppm, while indazole C-3 appears at δ 140–145 ppm .
- X-ray Crystallography :
- Asymmetric units often contain two non-equivalent molecules (e.g., dihedral angles between indazole and benzene planes: 50.82° and 89.29°). Weak interactions (C–H⋯O/N) stabilize crystal packing .
- Software: SHELXL (for refinement) and WinGX (for data processing) are standard tools .
Advanced Research Questions
Q. How can researchers address contradictions between computational docking predictions and experimental bioactivity data for indazole-benzonitrile hybrids?
- Root Causes :
- Force Field Limitations : MMFF94 or AMBER may inadequately model π-π stacking between indazole and protein aromatic residues.
- Solvation Effects : In vitro assays (e.g., HUVEC cell viability tests ) may involve unaccounted solvent interactions.
- Resolution Strategies :
- Cross-validate docking results with molecular dynamics (MD) simulations (≥100 ns trajectories).
- Use hybrid QM/MM methods to refine binding energy calculations .
Q. What crystallographic challenges arise when refining disordered solvent molecules in o-(2H-indazol-2-yl)benzonitrile structures, and how are they mitigated?
- Disorder Management :
- Partial occupancy solvents (e.g., DMSO, water) are modeled using SQUEEZE in PLATON or masked during refinement in SHELXL .
- Example: In the structure of 2-(2H-indazol-2-yl)-1-phenylethanone, residual electron density >1.0 eÅ⁻³ was excluded via SQUEEZE, improving R₁ from 0.07 to 0.057 .
Q. How do steric and electronic effects in o-(2H-indazol-2-yl)benzonitrile derivatives influence regioselectivity in palladium-catalyzed couplings?
- Steric Effects : Bulky substituents (e.g., 2-methylindazole) hinder oxidative addition at the Pd center, favoring C-7 over C-3 functionalization .
- Electronic Effects : Electron-withdrawing groups (e.g., -CN) activate the indazole ring for electrophilic substitution but deactivate it toward nucleophilic attacks.
- Case Study : Suzuki coupling of 8i (2-methyl-7-phenyl derivative) with 4-bromoanisole showed 78% yield at C-7 vs. <5% at C-3 .
Methodological Guidelines for Data Contradictions
Q. When spectroscopic data (e.g., NMR, IR) conflict with crystallographic results, what steps ensure accurate structural assignments?
- Step 1 : Re-examine NMR sample purity (HPLC or TLC) to rule out impurities causing split signals.
- Step 2 : Compare experimental IR ν(C≡N) (2220–2240 cm⁻¹) with DFT-calculated values (B3LYP/6-31G*). Deviations >10 cm⁻¹ suggest crystal packing effects .
- Step 3 : Use Hirshfeld surface analysis (CrystalExplorer) to quantify intermolecular interactions distorting bond lengths/angles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
